molecular formula C15H30O3 B12655852 (Z)-7,9,9-Triethoxynon-3-ene CAS No. 94088-10-5

(Z)-7,9,9-Triethoxynon-3-ene

Cat. No.: B12655852
CAS No.: 94088-10-5
M. Wt: 258.40 g/mol
InChI Key: VUIMLAIIKSNXBC-KTKRTIGZSA-N
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Description

(Z)-7,9,9-Triethoxynon-3-ene is an organic compound characterized by its unique structure, which includes a non-3-ene backbone with three ethoxy groups attached at the 7th and 9th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7,9,9-Triethoxynon-3-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-3-ene and ethyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the addition of ethoxy groups to the non-3-ene backbone.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-7,9,9-Triethoxynon-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Z)-7,9,9-Triethoxynon-3-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-7,9,9-Triethoxynon-3-ene exerts its effects involves interactions with molecular targets and pathways. The ethoxy groups and the non-3-ene backbone play a crucial role in its reactivity and interactions with other molecules. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7,9,9-Triethoxynon-2-ene: Similar structure but with a different position of the double bond.

    (E)-7,9,9-Triethoxynon-3-ene: Geometric isomer with different spatial arrangement of the ethoxy groups.

    7,9,9-Triethoxynonane: Saturated version without the double bond.

Uniqueness

(Z)-7,9,9-Triethoxynon-3-ene is unique due to its specific geometric configuration and the presence of three ethoxy groups, which confer distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

94088-10-5

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

(Z)-7,9,9-triethoxynon-3-ene

InChI

InChI=1S/C15H30O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-10,14-15H,5-8,11-13H2,1-4H3/b10-9-

InChI Key

VUIMLAIIKSNXBC-KTKRTIGZSA-N

Isomeric SMILES

CC/C=C\CCC(CC(OCC)OCC)OCC

Canonical SMILES

CCC=CCCC(CC(OCC)OCC)OCC

Origin of Product

United States

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